3-[1-(Piperidin-1-yl)ethylidene]oxolan-2-one
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Overview
Description
3-[1-(Piperidin-1-yl)ethylidene]oxolan-2-one is a chemical compound with the molecular formula C11H19NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and oxolan-2-one, a lactone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Piperidin-1-yl)ethylidene]oxolan-2-one typically involves the reaction of piperidine with oxolan-2-one under specific conditions. One common method is the condensation reaction between piperidine and oxolan-2-one in the presence of a suitable catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Piperidin-1-yl)ethylidene]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperidine ring can undergo substitution reactions with various reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives of the original compound .
Scientific Research Applications
3-[1-(Piperidin-1-yl)ethylidene]oxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 3-[1-(Piperidin-1-yl)ethylidene]oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine with various biological activities.
Oxolan-2-one: A lactone with applications in organic synthesis.
N-acylpiperidine: A derivative of piperidine with potential therapeutic applications
Uniqueness
3-[1-(Piperidin-1-yl)ethylidene]oxolan-2-one is unique due to its combined structure of piperidine and oxolan-2-one, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
89646-28-6 |
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Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(1-piperidin-1-ylethylidene)oxolan-2-one |
InChI |
InChI=1S/C11H17NO2/c1-9(10-5-8-14-11(10)13)12-6-3-2-4-7-12/h2-8H2,1H3 |
InChI Key |
ZCJPCPHSCLYKPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCOC1=O)N2CCCCC2 |
Origin of Product |
United States |
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